Pizotifen malate

Catalog No.
S539821
CAS No.
5189-11-7
M.F
C23H27NO5S
M. Wt
429.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pizotifen malate

CAS Number

5189-11-7

Product Name

Pizotifen malate

IUPAC Name

2-hydroxybutanedioic acid;1-methyl-4-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine

Molecular Formula

C23H27NO5S

Molecular Weight

429.5 g/mol

InChI

InChI=1S/C19H21NS.C4H6O5/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18;5-2(4(8)9)1-3(6)7/h2-5,10,13H,6-9,11-12H2,1H3;2,5H,1H2,(H,6,7)(H,8,9)

InChI Key

IWAWCPZVTXCFKD-UHFFFAOYSA-N

SMILES

Array

Synonyms

BC-105

Canonical SMILES

CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1.C(C(C(=O)O)O)C(=O)O

The exact mass of the compound Pizotifen malate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758899. It belongs to the ontological category of malate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pizotifen malate is a benzocycloheptathiophene derivative and a tricyclic antagonist of serotonin (5-HT2, 5-HT1C) and histamine (H1) receptors. In industrial and laboratory procurement, the compound is almost exclusively sourced as the malate salt (CAS 5189-11-7) rather than the free base (CAS 15574-96-6). This salt form dictates its processability, providing a stable crystalline powder with a molecular weight of 429.5 g/mol that achieves reproducible solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. Its defined physicochemical profile ensures reliable formulation into aqueous-compatible dosing vehicles for in vivo pharmacokinetic studies and in vitro receptor binding assays, establishing it as a standard reference material in serotonergic and vascular pharmacology .

Substituting Pizotifen malate with its free base or closely related tricyclic analogs compromises assay integrity and formulation stability. The free base exhibits extreme lipophilicity and poor aqueous compatibility (<1 mg/mL in water), leading to precipitation in physiological buffers and erratic bioavailability in animal models . Furthermore, substituting Pizotifen with structural analogs like Ketotifen fundamentally alters the pharmacological target; while Ketotifen acts primarily as an H1-antihistamine and mast cell stabilizer, Pizotifen provides dominant 5-HT2 receptor antagonism . Utilizing Ketotifen or Cyproheptadine in serotonin-driven vascular or platelet aggregation models introduces confounding variables related to off-target anticholinergic activity and insufficient 5-HT receptor blockade, necessitating the specific procurement of Pizotifen malate for targeted serotonergic research [1].

Formulation Processability: Malate Salt vs. Free Base Solubility

The procurement of Pizotifen as a malate salt is driven by its distinct solubility advantage over the free base. Pizotifen malate achieves solubility of up to 30 mg/mL in DMSO and 6.3 mg/mL in ethanol, allowing for stable dilution into mixed aqueous vehicles (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) to yield clear solutions at ≥2.5 mg/mL . In contrast, the Pizotifen free base is highly lipophilic with aqueous solubility strictly <1 mg/mL, requiring harsh, non-polar solvent systems that are often incompatible with cell culture media or in vivo administration.

Evidence DimensionSolubility in polar solvents and aqueous-compatible formulations
Target Compound DataPizotifen malate (DMSO solubility ~21-30 mg/mL; stable in mixed aqueous vehicles at ≥2.5 mg/mL)
Comparator Or BaselinePizotifen free base (<1 mg/mL aqueous solubility)
Quantified Difference>2.5-fold increase in functional formulation concentration in physiological buffers
ConditionsStandard laboratory temperature, mixed solvent systems (DMSO/PEG/Tween/Saline)

Procuring the malate salt prevents compound precipitation during buffer dilution, ensuring reproducible dosing in biological assays.

Receptor Target Specificity: Pizotifen vs. Ketotifen

While structurally related, Pizotifen and Ketotifen exhibit divergent primary receptor affinities that dictate their selection in pharmacological models. Pizotifen is an antagonist at serotonin receptors, demonstrating a Ki of approximately 7.94 nM for 5-HT targets. Conversely, Ketotifen functions principally as an H1 receptor inverse agonist and mast cell stabilizer, lacking appreciable antiserotonergic activity at standard experimental and clinical doses [1]. This divergence means Ketotifen cannot substitute for Pizotifen in assays requiring the isolation of serotonin-mediated pathways from histamine-driven responses.

Evidence DimensionPrimary pharmacological target and 5-HT receptor affinity
Target Compound DataPizotifen malate (5-HT2/5-HT1C antagonist, Ki ~ 7.94 nM)
Comparator Or BaselineKetotifen (H1 antagonist / mast cell stabilizer, negligible 5-HT blockade)
Quantified DifferenceShift from dominant histamine blockade (Ketotifen) to dominant serotonin blockade (Pizotifen)
ConditionsIn vitro receptor binding assays

Buyers must select Pizotifen malate specifically when the experimental objective is to block serotonin-induced smooth muscle contraction or platelet activation.

Anti-Thrombotic Assay Performance: 5-HT2A Amplification Blockade

In ex vivo and in vitro models of thrombosis, Pizotifen serves as a specific inhibitor of serotonin-enhanced, ADP-induced platelet aggregation. Research demonstrates that Pizotifen effectively reverses 5-HT-amplified aggregation and reduces intracellular calcium elevation, performing comparably to specialized experimental 5-HT2A antagonists like EMD 281014 [1]. Unlike standard antiplatelet agents such as Clopidogrel (a P2Y12 inhibitor) or Aspirin (a COX-1 inhibitor), Pizotifen specifically targets the 5-HT2A-mediated secondary amplification phase of thrombus formation, reducing glycoprotein IIb-IIIa activation and P-selectin expression [2].

Evidence DimensionInhibition of serotonin-enhanced platelet aggregation
Target Compound DataPizotifen malate (Reverses 5-HT-amplified ADP-induced aggregation via 5-HT2A blockade)
Comparator Or BaselineStandard antiplatelets (e.g., Clopidogrel, Aspirin - target P2Y12/COX-1)
Quantified DifferenceSpecific neutralization of the 5-HT2A amplification pathway rather than primary ADP or thromboxane pathways
ConditionsFlow cytometry and ex vivo platelet aggregation assays

Pizotifen malate is the required pharmacological tool for researchers specifically mapping the 5-HT2A-dependent mechanisms of platelet activation.

Serotonergic Vascular and Smooth Muscle Pharmacology

Pizotifen malate is utilized as a benchmark 5-HT2 and 5-HT1C receptor antagonist in isolated tissue bath assays. Its defined receptor affinity profile makes it a required reagent for mapping serotonin-induced vasoconstriction in cranial vessels and differentiating these pathways from histamine- or acetylcholine-mediated smooth muscle contractions.

Platelet Aggregation and Thrombosis Pathway Mapping

Due to its ability to block 5-HT2A receptors on platelets, Pizotifen malate is procured for flow cytometry and aggregometry studies. It is specifically used to isolate and inhibit the serotonin-driven secondary amplification of ADP-induced platelet aggregation, distinguishing this mechanism from primary P2Y12 or COX-1 pathways [1].

Transdermal and Oral Formulation Development

The malate salt form of Pizotifen is the standard API utilized in the development of novel drug delivery systems, including transdermal patches. Its specific partition coefficient, molecular weight (429.5 g/mol), and stability profile are required when evaluating the efficacy of chemical penetration enhancers (e.g., cineole, limonene) and lipid-based matrices.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

429.16099414 Da

Monoisotopic Mass

429.16099414 Da

Heavy Atom Count

30

Appearance

Assay:≥98%A crystalline solid

UNII

99O99YVR4C

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 6 of 7 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR1 [HSA:3350 3351 3352 3354 3355] [KO:K04153]

Pictograms

Irritant

Irritant

Other CAS

5189-11-7

Wikipedia

Pizotyline malate

Dates

Last modified: 09-13-2023

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